molecular formula C9H12O3 B8397289 4-Hydroxy-6-isobutyl-2H-pyran-2-one

4-Hydroxy-6-isobutyl-2H-pyran-2-one

Cat. No.: B8397289
M. Wt: 168.19 g/mol
InChI Key: DFYHDDCNKMPXMX-UHFFFAOYSA-N
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Description

4-Hydroxy-6-isobutyl-2H-pyran-2-one (CAS 5594-96-7) is a type III polyketide synthase (PKS)-derived compound with significant relevance in natural product research and synthetic biology. This compound, with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol , belongs to the class of 4-hydroxy-2-pyrone analogues, which are recognized for their diverse biological activities and utility as pharmaceutical precursors . In scientific research, this compound serves as a key subject in metabolic engineering studies. It has been successfully biosynthesized in engineered Escherichia coli from glucose, achieving titers of up to 66.5 mg/L, demonstrating the potential for microbial production of valuable compounds from renewable resources . Its formation is catalyzed by type III PKSs, such as valerophenone synthase (VPS) and certain chalcone synthases (CHS), which condense a starter unit of isovaleryl-CoA with malonyl-CoA extender units . This biosynthetic pathway is of particular interest for the sustainable production of platform chemicals and complex natural product analogues . Researchers are exploring its role as a structural analog of other bioactive pyrones, such as fistupyrone, a known fungal infection inhibitor, positioning it as a promising candidate for investigating new pharmacological activities . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-hydroxy-6-(2-methylpropyl)pyran-2-one

InChI

InChI=1S/C9H12O3/c1-6(2)3-8-4-7(10)5-9(11)12-8/h4-6,10H,3H2,1-2H3

InChI Key

DFYHDDCNKMPXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC(=O)O1)O

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

4-Hydroxy-6-isobutyl-2H-pyran-2-one has been studied for its therapeutic potential in treating various conditions:

  • Benign Prostatic Hyperplasia (BPH) : Research indicates that certain pyran-2-one derivatives, including this compound, exhibit activity against BPH. These compounds may act as inhibitors of testosterone 5-alpha-reductase, an enzyme involved in the progression of this condition .
  • Antiandrogenic Properties : The compound has been noted for its potential antiandrogenic effects, which could be beneficial in treating conditions like hirsutism and acne vulgaris. Its mechanism involves inhibiting androgen receptors or enzymes that convert testosterone to more potent forms .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Multicomponent Reactions : this compound can participate in multicomponent reactions to form complex molecular structures. For instance, it has been used in the synthesis of various heterocyclic compounds through reactions involving phenylglyoxal and barbituric acid derivatives .
  • Knoevenagel Condensation : This compound can undergo Knoevenagel condensation reactions, leading to the formation of substituted pyrimidines and other valuable intermediates. The efficiency of these reactions highlights its utility in synthesizing pharmacologically relevant compounds .

Industrial Applications

In addition to its medicinal and synthetic roles, this compound has potential applications in industrial chemistry:

  • Natural Product Synthesis : The compound's structure allows it to be utilized in synthesizing natural products or bioactive molecules from renewable resources. Its derivatization can lead to compounds with enhanced biological activities, making it a candidate for green chemistry initiatives .

Case Study 1: Therapeutic Efficacy Against BPH

A study documented the effects of various pyran derivatives on prostate health, noting that this compound showed promising results in reducing prostate size and alleviating symptoms associated with BPH. The mechanism was linked to its ability to inhibit testosterone metabolism .

Case Study 2: Synthesis of Heterocycles

In a recent publication, researchers demonstrated the successful use of this compound in synthesizing a series of pyrimidine derivatives through a multicomponent reaction strategy. The yields were significant, with some reactions achieving over 80% efficiency, indicating the compound's effectiveness as a synthetic intermediate .

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
4-Hydroxy-6-methyl-2H-pyran-2-one Methyl C₇H₈O₃ 140.14 Shorter alkyl chain → reduced lipophilicity .
4-Hydroxy-6-pentyl-2H-pyran-2-one Pentyl C₁₀H₁₄O₃ 182.22 Longer chain → higher logP, potential antimicrobial enhancement .
4-Methoxy-6-phenethyl-2H-pyran-2-one Phenethyl C₁₄H₁₄O₃ 230.26 Methoxy (vs. hydroxyl) → lower acidity; aromatic group → π-π interactions .

Functional Group Variations at Position 4

Compound Name Substituent (Position 4) Key Differences vs. Target Compound
4-Methoxy-6-methyl-2H-pyran-2-one Methoxy Reduced hydrogen-bonding capacity; increased stability .
4-Hydroxy-6-isobutyl-2H-pyran-2-one Hydroxyl Higher acidity (pKa ~4–5) and reactivity in proton transfer .

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Key Differences vs. Target Compound
4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one 1-Oxobutyl (ketone) Additional electrophilic site → enhanced reactivity in nucleophilic additions .
4-Hydroxy-6-methyl-3-(2-propenyl)-2H-pyran-2-one Propenyl (allyl) Unsaturated chain → potential for cycloaddition or oxidation .
4-Hydroxy-6-methyl-3-[(E)-3-phenylpropenoyl]-2H-pyran-2-one Phenylpropenoyl Conjugated system → UV absorption; possible enzyme inhibition .

Solubility and Lipophilicity

  • Target compound : Moderate logP due to isobutyl (C₄H₉) chain. Hydroxyl group enhances water solubility compared to methoxy analogs.
  • 4-Methoxy-6-pentyl-2H-pyran-2-one : Higher logP (predicted ~3.5) due to pentyl chain, favoring membrane penetration but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Hydroxy-6-isobutyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of β-keto esters or lactonization of hydroxy acids. For example, Claisen-Schmidt condensation followed by acid-catalyzed cyclization is effective for pyranone derivatives . Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Yields typically range from 45% to 70%, with purity confirmed via HPLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify the pyranone ring (δ 5.8–6.2 ppm for the lactone proton) and isobutyl substituents (δ 0.9–1.2 ppm for methyl groups) .
  • FT-IR : Peaks at 1720–1740 cm1^{-1} (C=O stretching) and 3200–3400 cm1^{-1} (O-H stretching) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+^+ (expected m/z: 184.12) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies using buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and HPLC. Pyranones are most stable at pH 4–6, with hydrolysis rates increasing in alkaline conditions due to lactone ring opening .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial activity of this compound across studies?

  • Methodology :

  • Standardized Assays : Use CLSI/M07-A11 guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size (1–5 × 105^5 CFU/mL) .
  • Bioactivity Modifiers : Test synergistic effects with adjuvants (e.g., efflux pump inhibitors) to address strain-specific resistance .
  • Computational Modeling : Perform QSAR analysis to correlate substituent electronegativity (e.g., isobutyl vs. methyl groups) with MIC values .

Q. How can computational tools predict the binding affinity of this compound to cancer-related targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). The hydroxyl and carbonyl groups form hydrogen bonds with Lys721 and Asp831 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. What experimental designs optimize the enantioselective synthesis of this compound derivatives?

  • Methodology :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization (ee > 90%) .
  • Solvent Screening : Test chiral solvents (e.g., (S)-limonene) to enhance enantiomeric excess.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) .

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